(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid
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Description
(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C18H25F3N2O3 and its molecular weight is 374.404. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- CS-0273274 exhibits promising anticancer properties. Researchers have investigated its effects on tumor growth, metastasis, and apoptosis. Preclinical studies suggest that it may inhibit specific signaling pathways crucial for cancer cell survival .
- The compound’s cyclopropyl and trifluoroacetic acid moieties make it an intriguing candidate for neurological research. Scientists have explored its potential as a neuroprotective agent, studying its impact on neuronal function, synaptic plasticity, and neuroinflammation .
- CS-0273274’s unique structure allows for modification and incorporation into drug delivery systems. Researchers have investigated its use as a carrier for targeted drug delivery, enhancing drug solubility and bioavailability .
- The compound’s amino acid backbone suggests potential interactions with enzymes. Researchers have explored its inhibitory effects on specific enzymes, such as kinases or proteases, which could have therapeutic implications .
- CS-0273274’s structural features make it an interesting candidate for designing peptide mimetics. Scientists have used it as a scaffold to create novel peptides with improved stability, binding affinity, or selectivity .
- Researchers have employed CS-0273274 in chemical biology studies to understand protein-ligand interactions. Its trifluoroacetic acid group can serve as a spectroscopic probe, aiding in drug discovery and optimization .
Anticancer Research
Neurological Disorders
Drug Delivery Systems
Enzyme Inhibition Studies
Peptide Mimetics and Drug Design
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.C2HF3O2/c1-11(2)15(17)16(19)18(14-8-9-14)10-13-7-5-4-6-12(13)3;3-2(4,5)1(6)7/h4-7,11,14-15H,8-10,17H2,1-3H3;(H,6,7)/t15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIONWHZDIVBDB-RSAXXLAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN(C2CC2)C(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-N-cyclopropyl-3-methyl-N-[(2-methylphenyl)methyl]butanamide;2,2,2-trifluoroacetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.